1-[3-(3-Quinolinyl)phenyl]ethanone 1-[3-(3-Quinolinyl)phenyl]ethanone
Brand Name: Vulcanchem
CAS No.: 893737-12-7
VCID: VC17230756
InChI: InChI=1S/C17H13NO/c1-12(19)13-6-4-7-14(9-13)16-10-15-5-2-3-8-17(15)18-11-16/h2-11H,1H3
SMILES:
Molecular Formula: C17H13NO
Molecular Weight: 247.29 g/mol

1-[3-(3-Quinolinyl)phenyl]ethanone

CAS No.: 893737-12-7

Cat. No.: VC17230756

Molecular Formula: C17H13NO

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(3-Quinolinyl)phenyl]ethanone - 893737-12-7

Specification

CAS No. 893737-12-7
Molecular Formula C17H13NO
Molecular Weight 247.29 g/mol
IUPAC Name 1-(3-quinolin-3-ylphenyl)ethanone
Standard InChI InChI=1S/C17H13NO/c1-12(19)13-6-4-7-14(9-13)16-10-15-5-2-3-8-17(15)18-11-16/h2-11H,1H3
Standard InChI Key YZWREPOHKIXFCY-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=CC(=C1)C2=CC3=CC=CC=C3N=C2

Introduction

Key Findings

1-[3-(3-Quinolinyl)phenyl]ethanone (CAS 893737-12-7) is a quinoline-derived aromatic ketone with a molecular formula of C₁₇H₁₃NO and a molecular weight of 247.29 g/mol . While direct biological or pharmacological data for this compound remain limited, its structural features—a quinoline ring fused to a phenyl-acetyl group—suggest potential applications in medicinal chemistry and materials science. Recent advances in solvent-free Friedländer quinoline synthesis methodologies, as demonstrated for analogous compounds, provide viable pathways for its efficient production .

Chemical and Physical Properties

The compound’s molecular structure combines a planar quinoline system with a ketone-functionalized phenyl group, influencing its solubility and reactivity. Key properties are summarized below:

PropertyValue
Molecular FormulaC₁₇H₁₃NO
Molecular Weight247.29 g/mol
CAS Registry Number893737-12-7
SynonymsKinome_2914, CHEMBL2007336
Key Functional GroupsQuinoline, Acetylphenone

Data on melting point, solubility, and spectral characteristics (e.g., NMR, IR) are currently unreported in the literature . The absence of these parameters underscores the need for experimental characterization to advance applications.

Synthesis Methodologies

While no direct synthesis route for 1-[3-(3-Quinolinyl)phenyl]ethanone has been published, analogous quinoline derivatives are commonly prepared via the Friedländer annulation. A solvent-free approach using poly(phosphoric acid (PPA) as a catalyst, as described by recent studies, offers a scalable and environmentally friendly method .

Friedländer Quinoline Synthesis

The Friedländer reaction typically involves condensing 2-aminobenzophenones with ketones. For example, 1-(4-phenylquinolin-2-yl)propan-1-one was synthesized by reacting 2-aminobenzophenone with pentan-2,3-dione in PPA at 90°C, yielding an 82% product . Adapting this method for 1-[3-(3-Quinolinyl)phenyl]ethanone would require:

  • Starting Materials: 3-Acetylphenylboronic acid and 3-bromoquinoline.

  • Coupling Reaction: Suzuki-Miyaura cross-coupling to form the biaryl structure.

  • Oxidation: Conversion of alcohol intermediates to ketones using mild oxidizing agents.

This hypothetical pathway aligns with modern trends in minimizing solvent use and leveraging heterogeneous catalysts for greener synthesis .

Structural and Spectroscopic Analysis

The compound’s quinoline moiety contributes to its rigidity and π-π stacking potential, while the acetyl group introduces dipole-dipole interactions. Computational modeling using density functional theory (DFT) could predict:

  • Molecular Electrostatic Potential (MEP): Electron-deficient regions near the quinoline nitrogen and acetyl oxygen.

  • Frontier Molecular Orbitals (FMOs): Energy gaps influencing reactivity and charge transfer properties .

Experimental characterization via:

  • ¹H/¹³C NMR: To confirm proton environments and carbon hybridization.

  • FT-IR: Identification of C=O stretching (~1680–1720 cm⁻¹) and quinoline ring vibrations .

Challenges and Future Research

  • Synthetic Optimization: Developing one-pot methodologies to improve yield.

  • Biological Screening: Evaluating cytotoxicity, antimicrobial activity, and kinase inhibition.

  • Thermodynamic Studies: Measuring melting points and solubility profiles for formulation development.

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